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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B12400249 Get Quote

For researchers and drug development professionals at the forefront of antiviral therapies, this

guide provides a detailed, data-driven comparison of two notable nucleoside analog inhibitors

of the Hepatitis C Virus (HCV) NS5B polymerase: PSI-353661 and mericitabine. This analysis

synthesizes available preclinical and clinical data to offer an objective evaluation of their

performance, supported by experimental methodologies and visual pathway diagrams.

At a Glance: Key Performance Indicators
Feature PSI-353661 Mericitabine (RG7128)

Drug Class
Nucleotide phosphoramidate

prodrug of a guanosine analog

Nucleoside prodrug of a

cytidine analog (PSI-6130)

Active Metabolite
PSI-352666 (a guanosine

triphosphate analog)

PSI-6130-triphosphate (a

cytidine triphosphate analog)

and a uridine triphosphate

analog

Primary Target
HCV NS5B RNA-dependent

RNA polymerase

HCV NS5B RNA-dependent

RNA polymerase

Development Status Preclinical development Development discontinued

In Vitro Efficacy
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PSI-353661 has demonstrated potent activity against various HCV genotypes in replicon

assays.[1][2] Mericitabine also exhibited strong antiviral effects across multiple HCV genotypes.

[3]

Parameter PSI-353661
Mericitabine (as parent
PSI-6130)

HCV Genotype 1b Replicon

EC50
0.0030 ± 0.0014 µM

Data for PSI-6130 shows

potent inhibition, though direct

comparative values are not

available in the provided

search results.

HCV Genotype 1b Replicon

EC90
0.0085 ± 0.0007 µM Not available

HCV Genotype 1a Replicon

Activity
Potent activity demonstrated

Pangenotypic activity

reported[3]

HCV Genotype 2a Replicon

Activity
Potent activity demonstrated

Pangenotypic activity

reported[3]

Activity against S282T Mutant Retains full activity[1][4][5][6]

The S282T mutation confers

resistance to 2'-C-methyl-

nucleoside analogs, which

could potentially impact

mericitabine's active

metabolite.

In Vitro Safety Profile
PSI-353661 has shown a favorable in vitro safety profile with no significant cytotoxicity

observed at concentrations well above its effective dose.[1][7]
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Cell Line PSI-353661 CC50 (µM)

Huh7 (Human Hepatoma) 80.0 ± 6.0

HepG2 (Human Hepatoma) >100

CEM (Human T-lymphocyte) >100

BxPC3 (Human Pancreatic) >100

Mitochondrial Toxicity No mitochondrial toxicity observed

Pharmacokinetics
Parameter PSI-353661 (Preclinical) Mericitabine (Clinical)

Prodrug Type Phosphoramidate 3',5'-diisobutyrate ester

Active Metabolite Formation

Intracellular conversion to the

active triphosphate PSI-

352666.[1][4]

Converted to PSI-6130

(RO4995855), which is then

phosphorylated to the active

triphosphate forms.[3][8]

Key Pharmacokinetic Feature

Designed for efficient delivery

of the monophosphate into

hepatocytes.

Oral administration leads to

systemic exposure of the

parent nucleoside.

Dosing Regimen (in studies) Not applicable (preclinical)

500 mg, 1000 mg, and 2000

mg single doses in healthy

volunteers; 750 mg and 1500

mg once or twice daily in

patients.[3][8][9]

Dose Proportionality Not applicable (preclinical)

Dose-proportional increase in

AUC of the active parent

RO4995855.[8]

Mechanism of Action and Resistance
Both PSI-353661 and mericitabine are inhibitors of the HCV NS5B RNA-dependent RNA

polymerase.[10][11] Their active triphosphate forms are incorporated into the nascent viral RNA
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chain, leading to chain termination and inhibition of viral replication.

A key differentiator is their activity against the S282T resistance mutation. PSI-353661 is

noteworthy for retaining full activity against replicons containing the S282T substitution, a

mutation that confers resistance to certain 2'-substituted nucleoside analogs.[1][4][5][6] In

contrast, the S282T mutation is known to reduce the susceptibility to 2'-C-methyl-nucleoside

analogs, a class that includes the active form of mericitabine.

Interestingly, for PSI-353661, a high level of resistance required a combination of three amino

acid changes (S15G/C223H/V321I), indicating a higher genetic barrier to resistance.[4] For

mericitabine, no evidence of resistance was reported in patients treated with monotherapy for

14 days.[3]

Experimental Protocols
HCV Replicon Assay
This assay is crucial for determining the in vitro antiviral activity of compounds.

Cell Culture: Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b) are

cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine

serum, non-essential amino acids, and G418 for selection.

Compound Preparation: Test compounds (PSI-353661, mericitabine) are serially diluted in

dimethyl sulfoxide (DMSO).

Assay Procedure:

Replicon-containing cells are seeded in 96-well plates.

After cell attachment, the culture medium is replaced with a medium containing various

concentrations of the test compounds.

The plates are incubated for a defined period (e.g., 72 hours).

Endpoint Measurement:

HCV RNA levels are quantified using real-time RT-PCR.
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Alternatively, replicons can be engineered to express a reporter gene (e.g., luciferase),

and antiviral activity is measured by the reduction in reporter gene expression.

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the

percentage of inhibition against the compound concentration.

Cytotoxicity Assay
This assay assesses the potential for a compound to cause cell death.

Cell Culture: Various human cell lines (e.g., Huh7, HepG2, CEM, BxPC3) are cultured in their

respective recommended media.

Assay Procedure:

Cells are seeded in 96-well plates.

After 24 hours, the cells are treated with a range of concentrations of the test compounds.

Plates are incubated for a period that reflects the duration of the efficacy assay (e.g., 3-5

days).

Endpoint Measurement: Cell viability is determined using a colorimetric or fluorometric assay,

such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a

CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting cell viability

against compound concentration.

Visualizing the Pathways
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Caption: Intracellular metabolic activation cascade of PSI-353661.
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Caption: Metabolic activation and mechanism of action of mericitabine.

Conclusion
Both PSI-353661 and mericitabine represent significant efforts in the development of

nucleoside/nucleotide inhibitors for HCV. PSI-353661, in its preclinical evaluation,

demonstrated high potency, a favorable safety profile, and, critically, robust activity against the

S282T resistance mutation. Mericitabine advanced to clinical trials and showed good antiviral

efficacy, although its development was ultimately discontinued. The data presented in this

guide offer a valuable comparative resource for researchers engaged in the discovery and

development of next-generation antiviral agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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